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molecular formula C2HO3- B1226380 Glyoxylate

Glyoxylate

Cat. No. B1226380
M. Wt: 73.03 g/mol
InChI Key: HHLFWLYXYJOTON-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US05559020

Procedure details

The reaction in Example 9 was repeated, substituting 0.75 g of a Pichia pastoris transformant MSP10 (13.2 IU glycolate oxidase and 21,200 IU catalase) which had been permeabilized by treatment with 0.1% Triton X-100/1 freeze-thaw for the Hansenula polymorpha transformant. After 16 h, the HPLC yields of glyoxylate, formate, and oxalate were 30.5%, 59.2%, and 10.7%, respectively, and 0.8% glycolate remained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O-:5])(=[O:4])[CH2:2][OH:3].CCC(C[O:12]C(C(N(CC[NH+](C)C)C)=O)(C1C=CC=CC=1)C1C=CC=CC=1)CC.[Cl-]>>[C:1]([O-:5])(=[O:4])[CH:2]=[O:3].[CH:1]([O-:5])=[O:4].[C:2]([O-:12])(=[O:3])[C:1]([O-:5])=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CO)(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC(CC)COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N(C)CC[NH+](C)C.[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction in Example 9

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C=O)(=O)[O-]
Name
Type
product
Smiles
C(=O)[O-]
Name
Type
product
Smiles
C(C(=O)[O-])(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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